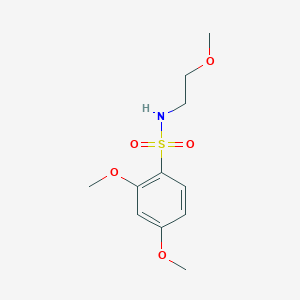
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as DMEBS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide involves the inhibition of various enzymes and signaling pathways. In cancer research, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory cytokines. Moreover, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to inhibit the activity of β-glucuronidase, an enzyme that is involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In cancer research, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. Moreover, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to reduce the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively studied, and its mechanism of action is well understood. However, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide also has some limitations. It exhibits low solubility in water, which can make it difficult to administer in vivo. Additionally, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has not been extensively studied in animal models, which limits its potential for clinical translation.
Orientations Futures
There are several future directions for the research on 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide. One potential direction is the development of novel drug formulations that increase its solubility and bioavailability. Additionally, further studies are needed to investigate the efficacy of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide in animal models and its potential for clinical translation. Moreover, the mechanism of action of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide needs to be further elucidated to identify potential targets for drug development. Finally, the anti-microbial properties of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide need to be further investigated to identify potential applications in the field of antibiotic development.
Conclusion
In conclusion, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-cancer, anti-inflammatory, and anti-microbial properties and has been extensively studied for its mechanism of action and biochemical and physiological effects. 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide, including the development of novel drug formulations, further studies in animal models, and the identification of potential targets for drug development.
Méthodes De Synthèse
The synthesis of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide involves the reaction between 2,4-dimethoxybenzenesulfonyl chloride and 2-methoxyethylamine in the presence of a base. This reaction results in the formation of 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide as a white solid with a melting point of 102-104°C. The purity of the compound can be confirmed through various techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to reduce the expression of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, 2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been found to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of novel antibiotics.
Propriétés
Nom du produit |
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C11H17NO5S |
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
2,4-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H17NO5S/c1-15-7-6-12-18(13,14)11-5-4-9(16-2)8-10(11)17-3/h4-5,8,12H,6-7H2,1-3H3 |
Clé InChI |
HDXTWULYYJLGQJ-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=C(C=C1)OC)OC |
SMILES canonique |
COCCNS(=O)(=O)C1=C(C=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)


![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)




![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)
![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)

![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)